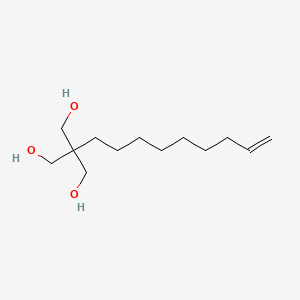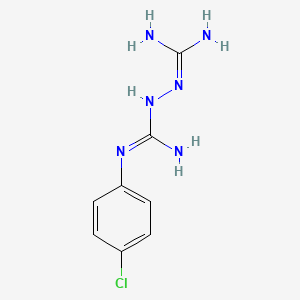
Strontium, ethyliodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium, ethyliodo- is a chemical compound that contains strontium, a soft, silvery, highly reactive metal belonging to the alkaline earth metals group. Strontium compounds have various applications, particularly in pyrotechnics, phosphors, and sugar refining . Strontium, ethyliodo- is a specialized compound used in various scientific and industrial applications due to its unique properties.
Preparation Methods
The synthesis of strontium, ethyliodo- typically involves the reaction of strontium with ethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general synthetic route can be represented as follows:
[ \text{Sr} + \text{C}_2\text{H}_5\text{I} \rightarrow \text{Sr(C}_2\text{H}_5\text{I})_2 ]
Industrial production methods for strontium compounds often involve the extraction of strontium from minerals such as celestite (strontium sulfate) and strontianite (strontium carbonate). These minerals are processed to obtain strontium oxide, which can then be used to synthesize various strontium compounds .
Chemical Reactions Analysis
Strontium, ethyliodo- undergoes several types of chemical reactions, including:
Oxidation: Strontium compounds can react with oxygen to form strontium oxide.
Reduction: Strontium can be reduced from its compounds using strong reducing agents.
Substitution: Strontium, ethyliodo- can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Strontium, ethyliodo- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other strontium compounds.
Medicine: Investigated for its use in targeted drug delivery and as an immunotherapeutic agent.
Mechanism of Action
The mechanism of action of strontium, ethyliodo- involves its interaction with molecular targets and pathways in biological systems. Strontium ions can mimic calcium ions and are taken up by bone tissues, promoting bone growth and regeneration. This compound also exhibits antimicrobial properties and can be used in the treatment of infections .
Comparison with Similar Compounds
Strontium, ethyliodo- can be compared with other strontium compounds such as strontium chloride, strontium carbonate, and strontium sulfate. These compounds share similar properties due to the presence of strontium but differ in their specific applications and reactivity. For example:
Strontium chloride: Used in pyrotechnics and as a radiopharmaceutical agent.
Strontium carbonate: Commonly used in the production of glass and ceramics.
Strontium sulfate: Used as a precursor for other strontium compounds and in the extraction of strontium from minerals.
Strontium, ethyliodo- is unique due to its specific reactivity and applications in organic synthesis and biomedical research.
Properties
CAS No. |
153205-42-6 |
|---|---|
Molecular Formula |
C2H5ISr |
Molecular Weight |
243.59 g/mol |
IUPAC Name |
strontium;ethane;iodide |
InChI |
InChI=1S/C2H5.HI.Sr/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
ATEZKFQZQPMJED-UHFFFAOYSA-M |
Canonical SMILES |
C[CH2-].[Sr+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



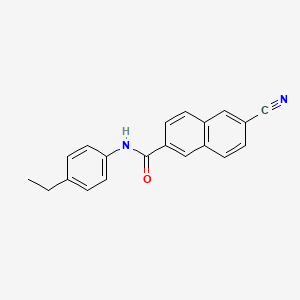
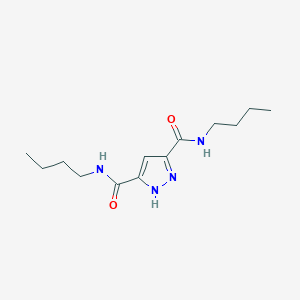
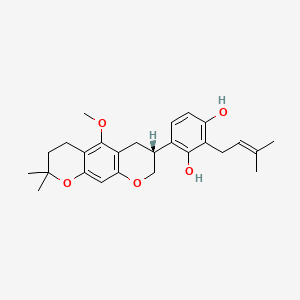
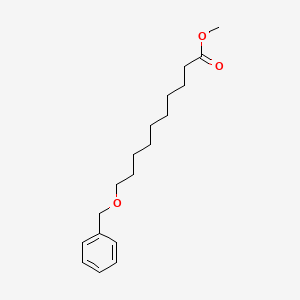


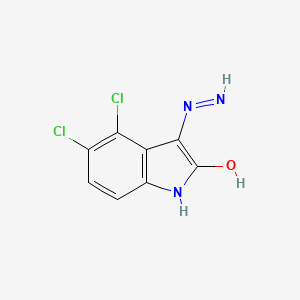
![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)
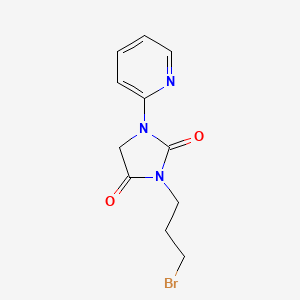
phosphanium iodide](/img/structure/B15161852.png)
